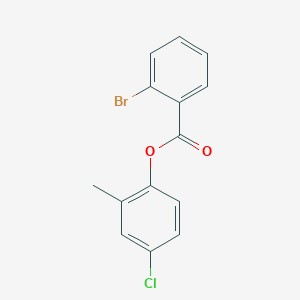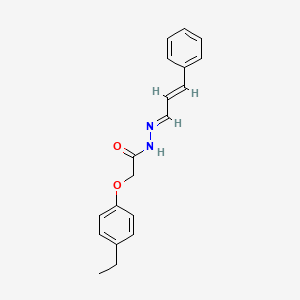
4-chloro-2-methylphenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014). This method emphasizes the utility of halogenated reagents and carboxylic acids in creating complex esters.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using IR, single-crystal X-ray diffraction, and spectroscopic methods. Studies reveal detailed vibrational wavenumbers, geometrical parameters, and the molecular stability arising from hyper-conjugative interactions and charge delocalization, providing insight into the electron distribution within the molecule (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
The bromination and nitration reactions of benzo[b]thiophen derivatives offer insight into the reactivity of halogenated organic compounds. These reactions yield a mixture of tribromo and nitro derivatives, demonstrating the compound's potential for further functionalization (Cooper et al., 1970).
Wissenschaftliche Forschungsanwendungen
Substitution Reactions in Organic Chemistry
4-Chloro-2-methylphenyl 2-bromobenzoate is a compound that can be involved in various substitution reactions, which are a fundamental part of organic chemistry research. Studies like those conducted by Clarke, Scrowston, and Sutton (1973) explore electrophilic substitution reactions, highlighting the versatility of compounds like 4-chloro-2-methylphenyl 2-bromobenzoate in forming different products under varying conditions (Clarke, Scrowston, & Sutton, 1973).
Analytical Chemistry and Environmental Monitoring
In the realm of analytical chemistry, compounds like 4-chloro-2-methylphenyl 2-bromobenzoate can play a role in developing methods for detecting environmental pollutants. For instance, Ye et al. (2008) utilized related compounds in their development of sensitive methods for measuring environmental phenols in human milk, demonstrating the application of these compounds in environmental health studies (Ye, Bishop, Needham, & Calafat, 2008).
Materials Science and Organic Electronics
In materials science, particularly in the field of organic electronics, derivatives of 4-chloro-2-methylphenyl 2-bromobenzoate can be significant. Research like that of Tan et al. (2016) shows how related halobenzoic compounds are used to improve the conductivity of materials used in organic solar cells, underscoring the relevance of such compounds in advancing renewable energy technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).
Pharmaceutical Research and Drug Development
While ensuring to exclude information related to drug use, dosage, and side effects, it's important to note that compounds like 4-chloro-2-methylphenyl 2-bromobenzoate can be intermediates in synthesizing various pharmaceutical compounds. Research in this area focuses on creating new molecules with potential therapeutic effects, as seen in studies like that of Chapman et al. (1971), who explored the synthesis of various amines and thiouronium salts from related compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-9-8-10(16)6-7-13(9)18-14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTRVGIGKAHUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)


![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)
![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)
![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)